2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde
CAS No.:
Cat. No.: VC15785650
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde |
| Standard InChI | InChI=1S/C9H12N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h6-7H,1-5H2 |
| Standard InChI Key | DKRZPDRPQIIHRS-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C=C(N=C2C1)CC=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde consists of a bicyclic system comprising a partially saturated imidazo[1,2-a]pyridine ring fused to an acetaldehyde moiety. The tetrahydroimidazo[1,2-a]pyridine component introduces conformational rigidity, while the acetaldehyde group provides a reactive aldehyde site for further derivatization.
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 176.22 g/mol.
Spectroscopic and Physicochemical Properties
While experimental data on this specific compound are sparse, analogous imidazo[1,2-a]pyridine derivatives exhibit distinct spectroscopic signatures:
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IR Spectroscopy: Stretching vibrations at ~1650–1700 cm⁻¹ (C=O of aldehyde) and ~3100 cm⁻¹ (C-H aromatic).
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NMR: Proton environments include δ 9.5–10.0 ppm (aldehyde proton), δ 7.0–8.5 ppm (aromatic protons), and δ 1.5–3.0 ppm (saturated ring protons).
| Property | Value/Range |
|---|---|
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
| LogP (Predicted) | 1.2–1.8 |
Synthetic Methodologies
Optimization of Reaction Conditions
Key parameters from analogous syntheses include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Enhances nucleophilicity |
| Base | Cs₂CO₃ (0.05 equiv) | Facilitates deprotonation |
| Temperature | Reflux (100–120°C) | Accelerates cyclization |
| Reaction Time | 5–12 hours | Balances completion vs. degradation |
These conditions, derived from studies on 2-aminopyridine derivatives, suggest pathways to optimize the target compound’s synthesis .
Reactivity and Functionalization
Aldehyde-Driven Reactions
The acetaldehyde group undergoes characteristic transformations:
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Nucleophilic Addition: Reacts with amines to form Schiff bases.
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Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol.
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Cyclization: Intramolecular reactions with adjacent amines yield fused heterocycles.
Ring Modification Strategies
The tetrahydroimidazo[1,2-a]pyridine core can be functionalized via:
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Electrophilic Aromatic Substitution: Bromination or nitration at electron-rich positions.
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Hydrogenation: Further saturation of the pyridine ring under high-pressure H₂.
Biological Activity and Mechanisms
Hypothesized Pharmacological Targets
While direct studies are lacking, structural analogs exhibit:
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Kinase Inhibition: Binding to ATP pockets via the imidazo ring’s planar geometry.
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Neurotransmitter Modulation: Interaction with GABA-A receptors due to conformational mimicry.
Applications in Medicinal Chemistry
Lead Compound Development
The molecule’s scaffold serves as a template for designing:
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Antimicrobial Agents: Modified to include sulfonamide groups.
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Antidepressants: Functionalized with serotonin reuptake inhibitors.
Drug Delivery Systems
Conjugation to nanoparticles via the aldehyde group enhances bioavailability and targeted delivery.
Challenges and Future Directions
Synthetic Limitations
Current hurdles include:
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Low Yield in Scale-Up: Due to side reactions at the aldehyde site.
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Stereochemical Control: Racemization during ring functionalization.
Research Priorities
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Catalyst Design: Developing asymmetric catalysts for enantioselective synthesis.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
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